molecular formula C18H21N3O3 B6006403 4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide

4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide

Cat. No.: B6006403
M. Wt: 327.4 g/mol
InChI Key: LNCNNCUFVQVTPE-DEDYPNTBSA-N
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Description

4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anilino group, a hydroxy-methoxyphenyl group, and a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-17-12-14(9-10-16(17)22)13-20-21-18(23)8-5-11-19-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,19,22H,5,8,11H2,1H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCNNCUFVQVTPE-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCCNC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCCNC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide typically involves the condensation of 4-anilinobutanamide with 4-hydroxy-3-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino or hydroxy-methoxyphenyl groups are replaced by other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced amines or alcohols, and substituted derivatives with different functional groups.

Scientific Research Applications

4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-anilino-N’-(3-phenoxybenzylidene)butanohydrazide
  • 2-anilino-N’-(3,4-dimethoxybenzylidene)butanohydrazide

Uniqueness

4-anilino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable compound for further research and development.

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